molecular formula C8H16N2O4 B11951967 Hexane, 3,4-dimethyl-3,4-dinitro- CAS No. 102871-79-4

Hexane, 3,4-dimethyl-3,4-dinitro-

Cat. No.: B11951967
CAS No.: 102871-79-4
M. Wt: 204.22 g/mol
InChI Key: GVEMMQMBSPOZFY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3,4-dinitrohexane is an organic compound with the molecular formula C8H16N2O4 It is characterized by the presence of two nitro groups (-NO2) and two methyl groups (-CH3) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-3,4-dinitrohexane typically involves the nitration of 3,4-dimethylhexane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via the electrophilic substitution mechanism, where the nitro groups are introduced into the hexane backbone.

Industrial Production Methods

Industrial production of 3,4-dimethyl-3,4-dinitrohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3,4-dinitrohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro alcohols, nitro ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethyl-3,4-dinitrohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-3,4-dinitrohexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used. The pathways involved include electrophilic and nucleophilic mechanisms, which are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with a shorter carbon chain.

    2,2,3,3-Tetranitrobutane: Contains four nitro groups and exhibits different reactivity.

    3,4-Dimethylhexane: Lacks nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

3,4-Dimethyl-3,4-dinitrohexane is unique due to its specific arrangement of nitro and methyl groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

102871-79-4

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

3,4-dimethyl-3,4-dinitrohexane

InChI

InChI=1S/C8H16N2O4/c1-5-7(3,9(11)12)8(4,6-2)10(13)14/h5-6H2,1-4H3

InChI Key

GVEMMQMBSPOZFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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